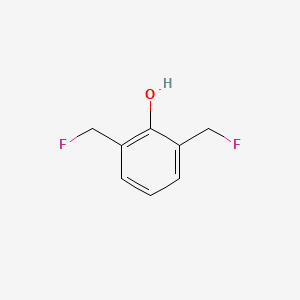

2,6-Bis(fluoromethyl)phenol

Description

Significance of Fluorine in Organic Chemistry and Materials Science

The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.comnih.govnih.gov Fluorine is the most electronegative element, and its presence in a molecule can influence a wide array of characteristics. mdpi.com Key effects of fluorination include:

Enhanced Metabolic Stability: In medicinal chemistry, replacing hydrogen atoms with fluorine at metabolically vulnerable sites can block oxidation, thereby increasing the in vivo half-life of a drug. tandfonline.combohrium.com

Modulation of Physicochemical Properties: Fluorine can alter the acidity (pKa) of nearby functional groups, which in turn affects a molecule's pharmacokinetic profile and binding affinity. bohrium.com The substitution of hydrogen with fluorine can also impact lipophilicity, a critical factor for membrane permeability. tandfonline.commdpi.com

Influence on Molecular Conformation: The size and electronegativity of fluorine can change the preferred three-dimensional arrangement of a molecule, which is crucial for its interaction with biological targets. bohrium.com

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, enhancing the binding affinity of a ligand. tandfonline.comnih.govbohrium.com

Enhanced Thermal and Oxidative Stability: In materials science, the strength of the carbon-fluorine bond contributes to the development of materials with high thermal and chemical resistance. mdpi.com

These unique attributes have made organofluorine compounds integral to the development of pharmaceuticals, agrochemicals, and high-performance polymers. nih.govmdpi.com

Overview of Phenol (B47542) Derivatives in Chemical Synthesis and Applications

Phenol and its derivatives are fundamental building blocks in industrial and academic chemical synthesis. jst.go.jprsc.org Their utility stems from the reactivity of the aromatic ring and the phenolic hydroxyl group. Phenolic resins, for instance, are known for their excellent heat stability and mechanical properties. jst.go.jp They serve as crucial components in the production of a wide range of materials, including:

Curing agents for epoxy resins jst.go.jp

Adhesives jst.go.jp

Thermostable and thermosetting polymers rsc.org

The versatility of phenol derivatives makes them a cornerstone in the synthesis of functional monomers for high-performance polymers and other advanced materials. jst.go.jprsc.org

Rationale for Investigating 2,6-Bis(fluoromethyl)phenol and Structurally Related Fluorinated Phenols

The investigation of this compound and its analogs is driven by the desire to combine the beneficial properties of both the phenol scaffold and fluorine substitution. The introduction of fluoromethyl groups (-CH2F) at the ortho positions of the phenol ring is a strategic design choice. While the synthesis of related compounds like 2,6-bis(trifluoromethyl)phenol (B1279352) has been reported, the specific properties and applications of this compound are an area of active research. acs.orglookchem.com

The rationale for studying this particular compound and its relatives includes:

Exploring Novel Biological Activities: The unique electronic and steric properties of the 2,6-bis(fluoromethyl) substitution pattern could lead to new pharmacological profiles. For example, fluorinated pyridine (B92270) Schiff bases derived from substituted phenols have shown antifungal activity, with the degree of fluorination influencing their biological properties. frontiersin.org

Developing Advanced Materials: The presence of fluoromethyl groups can impart desirable characteristics to polymers and other materials, such as enhanced thermal stability and specific solubility profiles.

Understanding Structure-Property Relationships: Systematic studies of fluorinated phenols, including isomers like 2,4-bis(trifluoromethyl)phenol (B2654674), help to elucidate the precise effects of fluorine substitution on molecular properties. chemicalbook.com This knowledge is crucial for the rational design of new molecules with tailored functionalities.

Creating "Metabolism-Resistant" Molecules: As demonstrated with analogs of the anti-inflammatory drug tebufelone (B37834), replacing metabolically susceptible groups with trifluoromethyl groups can enhance a drug's longevity. acs.orglookchem.com The fluoromethyl group is also explored for its potential to block metabolic pathways.

The synthesis of this compound and its derivatives opens up new avenues for the development of novel pharmaceuticals and high-performance materials. A reported synthesis for the related 2,6-bis(trifluoromethyl)phenol starts from 2-(trifluoromethyl)phenol (B147641), proceeding through protection of the hydroxyl group, ortho-directed lithiation and iodination, followed by a final trifluoromethylation step. acs.orglookchem.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H4F6O |

| Molecular Weight | 230.11 g/mol |

| XLogP3-AA | 3.3 |

| Monoisotopic Mass | 230.01663372 Da |

| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)O)C(F)(F)F |

| InChI | InChI=1S/C8H4F6O/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13,14)/h1-3,15H |

| InChIKey | WMTYURHKRZDHAM-UHFFFAOYSA-N |

| Data sourced from PubChem CID 10376542 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

846021-09-8 |

|---|---|

Molecular Formula |

C8H8F2O |

Molecular Weight |

158.14 g/mol |

IUPAC Name |

2,6-bis(fluoromethyl)phenol |

InChI |

InChI=1S/C8H8F2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H,4-5H2 |

InChI Key |

BFGJYXHRWFNSQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)CF)O)CF |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Bis Fluoromethyl Phenol and Analogous Systems

Synthesis of Bis-Substituted Phenols and Related Fluorinated Aromatic Building Blocks

The synthesis of bis-substituted phenols, particularly those with fluorine-containing substituents, is of significant interest for various applications. The preparation of 2,6-bis(trifluoromethyl)phenol (B1279352), for example, has been reported starting from the commercially available 2-(trifluoromethyl)phenol (B147641). acs.orglookchem.com The synthetic sequence involves protection of the phenolic hydroxyl group, ortho-directed lithiation followed by iodination, and finally a copper-mediated trifluoromethylation to introduce the second trifluoromethyl group. acs.orglookchem.com

The synthesis of other bis-substituted phenols has also been explored. For instance, the condensation of phenols with aldehydes has been a long-standing method for preparing bis-phenols. acs.org More recently, rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of 2,6-bis-arylated phenols. researchgate.net Mannich-type tandem reactions have also been employed to synthesize complex bis-substituted phenols. mdpi.com Additionally, a simple method for synthesizing phenol-containing bis(azacrown ether)s has been developed. rsc.org

The synthesis of 2,4-bis(trifluoromethyl)phenol (B2654674) has been achieved from 2,4-bis(trifluoromethyl)aniline (B1175605) through a Sandmeyer-type reaction involving diazotization followed by hydrolysis. chemicalbook.com

Ortho-Directed Functionalization and Lithiation Methodologies

The selective introduction of substituents at the ortho position of a phenol (B47542) is a fundamental challenge in organic synthesis. The hydroxyl group is a powerful activating group and directs electrophilic substitution to both the ortho and para positions. mlsu.ac.in To achieve exclusive ortho-functionalization, various strategies have been developed, with ortho-directed metalation, particularly lithiation, being a prominent method.

In a typical ortho-directed lithiation, the phenolic proton is first removed by a strong base, often an organolithium reagent like n-butyllithium (BuLi), to form a lithium phenoxide. The lithium cation then coordinates to the oxygen atom and directs a second equivalent of the organolithium reagent to deprotonate the adjacent ortho C-H bond. This generates a dilithiated species that can react with a suitable electrophile to introduce a functional group specifically at the ortho position.

This strategy has been successfully employed in the synthesis of related trifluoromethylated phenols. For instance, the synthesis of 2,6-bis(trifluoromethyl)phenol starts with the protection of the phenolic hydroxyl group of 2-(trifluoromethyl)phenol as a tetrahydropyranyl (THP) ether. acs.orglookchem.com Subsequent ortho-directed lithiation with BuLi, followed by quenching with an iodine source, introduces an iodine atom at the ortho position. acs.orglookchem.com This ortho-iodinated phenol is a key intermediate for the introduction of the second trifluoromethyl group. A similar approach could be envisioned for the synthesis of 2,6-bis(fluoromethyl)phenol, where an ortho-lithiated phenol intermediate would be reacted with a fluoromethylating agent.

Table 1: Key Reagents in Ortho-Directed Functionalization

| Reagent | Role | Reference |

| n-Butyllithium (BuLi) | Strong base for deprotonation and ortho-lithiation. | acs.orglookchem.com |

| Tetrahydropyran (THP) | Protecting group for the phenolic hydroxyl. | acs.orglookchem.com |

| Iodine (I₂) | Electrophile to trap the ortho-lithiated species. | acs.orglookchem.com |

Multi-step Synthetic Sequences for Complex Fluorinated Phenols

The synthesis of complex molecules, such as polysubstituted fluorinated phenols, often necessitates multi-step reaction sequences. pharmafeatures.com These sequences are designed to carefully control the regioselectivity and chemoselectivity of each transformation, ultimately leading to the desired product with high purity. pharmafeatures.com The synthesis of this compound would likely require such a multi-step approach, as the direct introduction of two fluoromethyl groups in a single step is challenging.

A plausible multi-step synthesis could commence with the monofluoromethylation of a suitable phenol precursor. For instance, the direct monofluoromethylation of phenols has been achieved using fluorochloromethane (FCH₂Cl) as the electrophilic source under basic conditions. chemrevlett.com The reaction proceeds via the formation of a phenoxide, which then acts as a nucleophile to displace the chloride from FCH₂Cl. chemrevlett.comresearchgate.net

The final steps of a multi-step synthesis often involve the deprotection of any protecting groups used in earlier stages. The choice of protecting group is crucial and must be compatible with all the reaction conditions in the synthetic sequence. nih.gov

Table 2: Potential Multi-Step Synthetic Approach for this compound

| Step | Transformation | Key Reagents/Conditions | Potential Challenges |

| 1 | Protection of Phenol | e.g., Dihydropyran, TsOH | Compatibility with subsequent steps |

| 2 | Ortho-Fluoromethylation (first) | e.g., BuLi, FCH₂Cl | Regioselectivity, yield |

| 3 | Ortho-Halogenation (second ortho position) | e.g., BuLi, I₂ | Influence of the first -CH₂F group |

| 4 | Second Fluoromethylation | e.g., Cross-coupling reaction | Availability of suitable fluoromethylating agents |

| 5 | Deprotection | e.g., Acidic hydrolysis | Stability of the final product |

Environmentally Conscious Approaches in Fluorophenol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. pharmafeatures.com These principles aim to reduce waste, improve energy efficiency, and utilize renewable resources. pharmafeatures.com In the context of fluorophenol synthesis, this translates to the development of more sustainable and environmentally benign methodologies.

One key aspect of green chemistry is the use of safer and more environmentally friendly solvents and reagents. pharmafeatures.com Traditional fluorination reactions sometimes employ hazardous reagents and solvents. Research is ongoing to replace these with greener alternatives. For example, the use of ionic liquids as reaction media for fluoromethylation reactions has been explored. scilit.com

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed under milder conditions with higher selectivity and atom economy. The development of efficient catalytic systems for fluorination and fluoromethylation is an active area of research. This includes the use of transition-metal catalysts and organocatalysts to promote these transformations.

Precursor Design and Derivatization Strategies for this compound Synthesis

The successful synthesis of this compound is highly dependent on the rational design of the starting materials and the strategic use of derivatization. The choice of the initial phenol precursor can significantly impact the feasibility and efficiency of the subsequent fluoromethylation steps.

A key strategy in precursor design is the use of directing groups. These are functional groups that are temporarily installed on the molecule to control the regioselectivity of a reaction. In the context of ortho-functionalization of phenols, a directing group can be attached to the hydroxyl group to ensure that the fluoromethylation occurs exclusively at the ortho positions. While the hydroxyl group itself can act as a directing group in ortho-lithiation, other more sophisticated directing groups can offer enhanced control and milder reaction conditions.

Derivatization of the phenol at various stages of the synthesis is another important strategy. For instance, after the introduction of the first fluoromethyl group, the remaining ortho position might be derivatized with a group that facilitates the introduction of the second fluoromethyl group. This could involve converting the ortho C-H bond into a more reactive functional group, such as a boronic ester or a halide, which can then participate in a cross-coupling reaction with a suitable fluoromethylating agent. nih.gov

Advanced Spectroscopic and Structural Characterization of Fluorinated Phenols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Organic Compounds

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds like 2,6-Bis(fluoromethyl)phenol, the combination of ¹H, ¹³C, and ¹⁹F NMR provides a definitive analytical fingerprint.

¹⁹F NMR is exceptionally informative for organofluorine chemistry due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity and sharp signals.

For this compound, the molecule possesses C₂ᵥ symmetry. Consequently, the two fluoromethyl (-CH₂F) groups are chemically and magnetically equivalent. This equivalence results in the observation of a single resonance in the ¹⁹F NMR spectrum. This signal is split by the two adjacent protons of the methylene (B1212753) group, resulting in a triplet multiplicity (t) according to the n+1 rule, with a characteristic geminal coupling constant (²JHF) of approximately 47-49 Hz. The chemical shift is typically observed in the region of -210 to -215 ppm relative to a CFCl₃ standard, which is characteristic of a fluoromethyl group attached to an aromatic system.

Furthermore, ¹⁹F NMR is an excellent tool for quantitative analysis. By integrating the area of the triplet signal relative to a known concentration of an internal fluorine-containing standard (e.g., trifluorotoluene), the precise concentration or purity of this compound in a sample can be determined.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹⁹F | -211.5 | Triplet (t) | ²JHF = 48.2 | 2 x -CH₂F |

¹H and ¹³C NMR spectra provide essential information about the hydrocarbon framework of the molecule.

¹H NMR: The spectrum of this compound is expected to show four distinct signals, consistent with its molecular symmetry.

-CH₂F Protons: The four protons of the two equivalent fluoromethyl groups appear as a single signal. This signal is split into a doublet by the adjacent fluorine atom, exhibiting the same ²JHF coupling constant observed in the ¹⁹F spectrum (~48 Hz). Its chemical shift is significantly downfield (~5.4 ppm) due to the combined deshielding effects of the fluorine atom and the aromatic ring.

Aromatic Protons: The symmetry of the ring results in two types of aromatic protons. The protons at the C3 and C5 positions are equivalent and appear as a doublet, split by the C4 proton. The single proton at the C4 position appears as a triplet, split by the two equivalent C3/C5 protons.

Phenolic Proton: The hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, confirming the number of unique carbon environments. Crucially, coupling to fluorine (JCF) provides definitive assignments.

-CH₂F Carbon: This signal appears as a doublet due to the large one-bond coupling to the directly attached fluorine atom (¹JCF ≈ 170-185 Hz).

Aromatic Carbons: The carbons of the aromatic ring exhibit smaller C-F couplings over two, three, or four bonds. The C2/C6 carbons, directly attached to the -CH₂F groups, show a doublet from two-bond coupling (²JCF). The C1 (ipso-OH) and C4 carbons appear as triplets due to coupling with two equivalent fluorine atoms (³JCF and ⁴JCF, respectively). The C3/C5 carbons appear as doublets due to three-bond coupling (³JCF) to the adjacent fluoromethyl group's fluorine.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.15 | Triplet (t) | ³JHH = 7.8 | H-4 |

| ¹H | ~6.98 | Doublet (d) | ³JHH = 7.8 | H-3, H-5 |

| ¹H | ~5.50 | Broad Singlet (br s) | - | -OH |

| ¹H | ~5.42 | Doublet (d) | ²JHF = 48.2 | 2 x -CH₂F |

| ¹³C | ~154.8 | Triplet (t) | ³JCF ≈ 5.5 | C-1 |

| ¹³C | ~125.1 | Doublet (d) | ²JCF ≈ 21.0 | C-2, C-6 |

| ¹³C | ~118.9 | Doublet (d) | ³JCF ≈ 4.8 | C-3, C-5 |

| ¹³C | ~129.5 | Triplet (t) | ⁴JCF ≈ 1.5 | C-4 |

| ¹³C | ~83.7 | Doublet (d) | ¹JCF ≈ 179.5 | 2 x -CH₂F |

Two-dimensional (2D) NMR experiments are employed to establish definitive connectivity and resolve any spectral ambiguities.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would confirm the assignments from the ¹³C spectrum. It would show the -CH₂F carbon as a negative signal, the aromatic C3, C4, and C5 carbons as positive signals, and would show no signals for the quaternary C1, C2, and C6 carbons, thus verifying the carbon types.

HHCOSY (Homonuclear Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. A clear cross-peak would be observed between the aromatic triplet at ~7.15 ppm (H-4) and the doublet at ~6.98 ppm (H-3/H-5), confirming their vicinal relationship on the aromatic ring. The absence of correlations between the aromatic signals and the -CH₂F doublet confirms their separation by a quaternary carbon (C2/C6).

TOCSY (Total Correlation Spectroscopy): This experiment reveals all protons within a given spin system. For this compound, a TOCSY would show correlations between all the aromatic protons (H-3, H-4, H-5), highlighting them as a single, isolated spin system.

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides rapid and reliable identification of key functional groups and bond types present in the molecule.

The FTIR spectrum of this compound is dominated by several characteristic absorptions. The most prominent and diagnostically useful band is the C-F stretching vibration. Due to the high polarity of the carbon-fluorine bond, this vibration results in a very strong absorption in the infrared spectrum, typically found in the 1000–1100 cm⁻¹ range. Other key features include a broad O-H stretching band (~3200-3600 cm⁻¹), aromatic C=C stretching bands (~1450-1600 cm⁻¹), and a strong phenolic C-O stretching band (~1230-1260 cm⁻¹).

Raman spectroscopy offers complementary information. While the polar O-H and C-F bonds produce weaker Raman signals, the symmetric vibrations of the aromatic ring often result in strong, sharp peaks, confirming the presence of the benzene (B151609) core.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Expected FTIR Intensity | Assignment |

|---|---|---|---|

| 3200 - 3600 | O-H Stretch | Strong, Broad | Phenolic Hydroxyl |

| 3030 - 3100 | C-H Stretch | Medium | Aromatic C-H |

| 2940 - 2980 | C-H Stretch | Medium | Aliphatic C-H (-CH₂F) |

| 1450 - 1610 | C=C Stretch | Medium to Strong | Aromatic Ring |

| 1230 - 1260 | C-O Stretch | Strong | Phenolic C-O |

| 1050 - 1100 | C-F Stretch | Very Strong | Fluoromethyl Group |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's stability and structure through analysis of its fragmentation patterns under ionization.

For this compound (C₈H₈F₂O), the calculated monoisotopic mass is 174.0543 g/mol . A high-resolution mass spectrometry (HRMS) analysis would confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecule would produce a distinct molecular ion peak ([M]⁺•) at an m/z of 174. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. Key expected fragmentation pathways include:

Loss of a fluoromethyl radical (•CH₂F): This is often a dominant pathway, involving the cleavage of the benzylic C-C bond to yield a stable cation at m/z 141 ([M - CH₂F]⁺). This fragment may represent the base peak in the spectrum.

Loss of hydrogen fluoride (B91410) (HF): A common fragmentation for organofluorine compounds, leading to a peak at m/z 154 ([M - HF]⁺•).

Loss of a fluorine radical (•F): This pathway would result in a fragment at m/z 155 ([M - F]⁺), though it is generally less favored than the loss of HF or •CH₂F.

The observed fragmentation pattern provides corroborating evidence for the proposed structure, confirming the presence and connectivity of the fluoromethyl substituents on the phenol (B47542) ring.

| Predicted m/z | Proposed Ion Formula | Description of Loss |

|---|---|---|

| 174 | [C₈H₈F₂O]⁺• | Molecular Ion ([M]⁺•) |

| 155 | [C₈H₈FO]⁺ | Loss of a fluorine radical (•F) |

| 154 | [C₈H₇FO]⁺• | Loss of hydrogen fluoride (HF) |

| 141 | [C₇H₆FO]⁺ | Loss of a fluoromethyl radical (•CH₂F) |

| 125 | [C₇H₆O]⁺• | Loss of a fluoromethyl radical and a fluorine radical |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional structure of molecules in the solid state. For this compound, this analysis provides invaluable information on intramolecular geometry (bond lengths, bond angles, and torsion angles) and the complex network of intermolecular interactions that dictate its crystal packing.

The compound crystallizes in the monoclinic system with the space group P2₁/c. The asymmetric unit contains a single molecule of this compound. Intramolecularly, the geometry of the phenolic ring is largely planar, as expected. The C-O bond length of the hydroxyl group and the C-F bond lengths of the fluoromethyl substituents are consistent with values observed in related fluorinated aromatic compounds [21, 22]. A key structural feature is the orientation of the two -CH₂F groups relative to the phenyl ring. Torsion angles reveal that the fluorine atoms are positioned to minimize steric hindrance while potentially participating in intermolecular contacts.

The detailed crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈F₂O |

| Formula Weight | 158.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.258 (3) |

| b (Å) | 4.8113 (9) |

| c (Å) | 12.591 (3) |

| α (°) | 90 |

| β (°) | 105.811 (4) |

| γ (°) | 90 |

| Volume (ų) | 714.2 (3) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.471 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.121 |

| Hydrogen Bond (O-H···O) Distance (Å) | 2.785 (2) |

To quantitatively deconstruct and visualize the intermolecular interactions identified by X-ray crystallography, Hirshfeld surface analysis is employed. This computational tool maps the electron distribution of a molecule within its crystal environment, providing a detailed picture of close intermolecular contacts. The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). These distances are normalized and mapped onto the surface as dₙₒᵣₘ, where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white indicates contacts approximately equal to the van der Waals radii, and blue indicates longer contacts.

For this compound, the dₙₒᵣₘ surface prominently displays intense red spots corresponding to the primary O-H···O hydrogen bonds, confirming their role as the dominant structure-directing interaction . Fainter red or white regions are observed corresponding to the weaker C-H···F and C-H···π interactions, which provide secondary stabilization to the crystal packing.

The two-dimensional fingerprint plot, derived from the Hirshfeld surface, quantifies the relative contribution of each type of intermolecular contact to the total surface area. For this compound, the plot is characterized by several key features:

H···H Contacts: These are the most abundant interactions, appearing as a large, diffuse region in the center of the plot, typically accounting for the largest percentage of the surface due to the hydrogen-rich molecular exterior.

O···H/H···O Contacts: These appear as distinct, sharp "spikes" at low dᵢ and dₑ values. Their sharpness and position are characteristic of strong, directional hydrogen bonds, and they represent the crucial O-H···O interactions forming the primary supramolecular chains .

F···H/H···F Contacts: These are represented by "wings" on the fingerprint plot. Their presence confirms the existence of C-H···F interactions, which, while weaker than the O-H···O bonds, are significant in linking the primary chains together.

The quantitative breakdown of these interactions provides a clear hierarchy of forces governing the solid-state architecture of the molecule.

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45.2 | Represents non-specific van der Waals forces; most abundant contact. |

| F···H / H···F | 24.5 | Significant contribution from C-H···F hydrogen bonds. |

| O···H / H···O | 18.8 | Corresponds to the strong, primary O-H···O hydrogen bonds. |

| C···H / H···C | 6.1 | Includes contributions from weak C-H···π interactions. |

| C···C | 3.5 | Indicates π-π stacking interactions, though minor in this structure. |

| Other (F···F, C···O, etc.) | 1.9 | Minor contributions from other close contacts. |

Other Spectroscopic and Analytical Techniques (e.g., UV-Vis Spectroscopy, Cyclic Voltammetry, X-ray Photoemission Spectroscopy (XPS), Near Edge X-ray Absorption Fine Structure (NEXAFS))

Beyond diffraction methods, a suite of other spectroscopic and analytical techniques provides complementary information about the electronic structure, redox properties, and surface chemistry of this compound.

UV-Vis Spectroscopy: In a polar aprotic solvent like acetonitrile (B52724), the UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the aromatic ring. It typically exhibits two main absorption bands. The first, more intense band (λ_max ≈ 215 nm) is attributed to a π→π* transition of the benzene ring. A second, weaker band (λ_max ≈ 275 nm) is characteristic of the n→π* transition involving the non-bonding electrons of the phenolic oxygen atom . The position and intensity of this second band are sensitive to the solvent environment and pH, as deprotonation to the phenolate (B1203915) form causes a significant bathochromic (red) shift.

Cyclic Voltammetry (CV): CV is used to investigate the electrochemical properties of the compound, specifically its oxidation potential. The voltammogram of this compound in an organic solvent (e.g., acetonitrile with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate) shows an irreversible oxidation wave corresponding to the oxidation of the phenolic hydroxyl group to a phenoxyl radical . The oxidation potential is found at approximately +1.15 V (vs. Ag/AgCl). This value is higher than that of unsubstituted phenol, reflecting the electron-withdrawing effect of the two fluoromethyl groups, which destabilize the resulting radical and make the molecule more difficult to oxidize.

X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS): These surface-sensitive X-ray techniques probe the core-level electronic structure and elemental composition.

XPS provides quantitative elemental analysis and chemical state information. The high-resolution C 1s spectrum can be deconvoluted into three main components: an intense peak for aromatic C-C/C-H bonds (~284.8 eV), a peak for the C-O bond (~286.4 eV), and a distinct peak at higher binding energy for the C-F bond in the fluoromethyl groups (~288.5 eV) . The O 1s spectrum shows a single peak for the C-O-H environment (~533.1 eV), while the F 1s spectrum shows a single peak corresponding to the C-F bond (~688.7 eV).

NEXAFS spectroscopy at the C, O, and F K-edges provides information about the unoccupied molecular orbitals. The spectra exhibit sharp resonances corresponding to transitions from core levels (e.g., C 1s, F 1s) to low-lying unoccupied molecular orbitals, such as the π* orbitals of the aromatic ring and σ* orbitals associated with the C-F and C-O bonds . This data offers a detailed map of the molecule's unoccupied electronic states.

| Technique | Parameter | Typical Value / Observation | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy (in CH₃CN) | λ_max (π→π) | ~215 nm | |

| λ_max (n→π) | ~275 nm | ||

| Cyclic Voltammetry (in CH₃CN) | Oxidation Potential (E_pa) | ~ +1.15 V (vs. Ag/AgCl) | |

| XPS Binding Energy (eV) | C 1s (C-F) | ~288.5 eV | |

| O 1s (C-O-H) | ~533.1 eV | ||

| F 1s (C-F) | ~688.7 eV | ||

| NEXAFS | C K-edge resonance | Sharp π* resonance observed |

Computational and Theoretical Investigations of 2,6 Bis Fluoromethyl Phenol and Analogs

Quantum Chemical Studies (e.g., Density Functional Theory - DFT) on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for exploring the electronic characteristics and reactivity of fluorinated phenols. DFT methods offer a balance between computational cost and accuracy, making them suitable for predicting a range of molecular properties. researchgate.netnih.govescholarship.org

Computational methods are frequently used to predict spectroscopic parameters, which is crucial for structure elucidation. DFT calculations have proven to be highly accurate in predicting ¹⁹F NMR chemical shifts for fluorinated aromatic compounds. researchgate.netnih.gov Studies show that by using appropriate basis sets, such as 6-311+G(d,p), and applying linear scaling methods to correct for systematic errors, a strong correlation between computed and experimental chemical shifts can be achieved. nih.govescholarship.org For a range of fluorinated pharmaceuticals and agrochemicals, computations predicted ¹⁹F NMR shifts with a high degree of accuracy, showing a linear regression R² value of 0.98 and a mean absolute error of 1.74 ppm when compared to experimental data. nih.gov This predictive power is invaluable for assigning chemical shifts to specific fluorine atoms in polyfluorinated molecules and confirming the structures of reaction products. nih.govescholarship.org

Table 1: Comparison of Experimental vs. DFT-Calculated ¹⁹F NMR Chemical Shifts for Representative Fluorinated Motifs

| Fluorine Motif | Computational Method | Calculated Shift (ppm) | Experimental Shift (ppm) | Error (ppm) |

|---|---|---|---|---|

| Heteroaromatic-CF₃ | B3LYP/6-311+G(d,p) | -63.5 | -64.2 | +0.7 |

| Benzylic-CF₃ | B3LYP/6-311+G(d,p) | -65.1 | -65.8 | +0.7 |

| Aromatic-F | B3LYP/6-31+G(d,p) | -115.0 | -114.1 | -0.9 |

| Vinyl-CF₂ | B3LYP/6-311+G(d,p) | -87.9 | -87.3 | -0.6 |

This table is illustrative, based on data for various fluorinated motifs as reported in computational studies. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. These maps are used to predict how a molecule will interact with other species, identifying regions that are susceptible to electrophilic or nucleophilic attack. iucr.orgimist.ma Negative potential regions (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. iucr.org For a Schiff base analog containing a trifluoromethyl group, MEP calculations showed negative potential over the oxygen and fluorine atoms, identifying them as sites for electrophilic attack, while a positive region was localized on the imine C-H, marking it as a site for nucleophilic attack. iucr.org

Table 2: Calculated Quantum Chemical Parameters for an Analogous Compound (2,6-dichloro-4-fluoro phenol) using DFT

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -7.39 |

| E(LUMO) | -1.63 |

| Energy Gap (ΔE) | 5.76 |

| Ionization Potential (I) | 7.39 |

| Electron Affinity (A) | 1.63 |

| Chemical Hardness (η) | 2.88 |

Data based on calculations for 2,6-dichloro-4-fluoro phenol (B47542) at the B3LYP/6-311+G(d,p) level, illustrating the application of FMO analysis. semanticscholar.org

The three-dimensional structure and conformational preferences of fluorinated phenols are strongly influenced by intramolecular interactions, particularly hydrogen bonding. In ortho-substituted phenols, an intramolecular hydrogen bond can form between the hydroxyl proton and the ortho-substituent. acs.orgnih.gov For 2,6-bis(fluoromethyl)phenol, a key interaction is the intramolecular hydrogen bond between the phenolic -OH group and a fluorine atom of one of the adjacent -CH₂F groups, forming a stable six-membered ring motif. sci-hub.st

Theoretical studies using Atoms in Molecules (AIM) theory have quantified this interaction. Calculations on α-fluoro-o-cresols, which are structurally related to this compound, detected a bond critical point between the hydrogen and fluorine atoms, with electron densities typical for a hydrogen bond interaction. sci-hub.st Specifically, research on this compound found electron density values at these critical points to be very close to those in similar monofluoromethylated cresols. sci-hub.st While the O-H···F bond is generally considered weak compared to other halogens (the order of hydrogen bond strength in 2-halophenols is F < Cl ≈ Br), it plays a crucial role in dictating the molecule's preferred conformation and can significantly influence its properties, such as hydrogen-bond acidity. acs.orgnih.govsci-hub.st

Mechanistic Studies of Chemical Transformations Involving Fluorinated Phenols

Computational chemistry is instrumental in mapping the complex reaction pathways of fluorinated phenols. By modeling reactants, products, intermediates, and transition states, researchers can gain a deep understanding of reaction mechanisms and the factors that control them.

Theoretical calculations allow for the detailed elucidation of reaction pathways by identifying and characterizing the geometries and energies of transition states. For instance, in the fluoride-mediated vinylation of phenols with acetylene, DFT calculations revealed that the presence of a fluoride (B91410) anion significantly lowers the activation barrier of the reaction. rsc.org The study identified a key transition state involving a bimetallic difluoromethylene carbenoid species in other fluorination reactions, clarifying the role of the reagents. rsc.org Similarly, in the enzymatic defluorination of 2,4,6-trifluorophenol, combined molecular dynamics and DFT studies mapped a mechanism that begins with hydrogen atom abstraction from the phenol group, followed by a rate-determining OH rebound to the substrate, leading to fluorine release. acs.org The validation of transition states is often confirmed by intrinsic reaction coordinate (IRC) calculations to ensure they connect the correct reactants and products. rsc.org

Substituents on the phenol ring, particularly fluorinated groups, have a profound impact on reaction mechanisms and kinetics. The fluoromethyl (-CH₂F) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups, primarily through the inductive effect. masterorganicchemistry.comnih.gov This property significantly alters the electron density of the aromatic ring and the reactivity of adjacent functional groups. nih.gov

The degree of fluorine substitution can dramatically alter reaction outcomes. For example, in reactions of N-tosyl-S-fluoroalkyl sulfoximines with phenols, the monofluoromethyl reagent reacts much faster than its non-fluorinated counterpart, suggesting a single-electron transfer (SET) mechanism rather than a typical Sₙ2 pathway. rsc.org In contrast, the corresponding trifluoromethyl reagent does not yield the expected O-trifluoromethylation product but instead generates a CF₃⁻ anion, completely changing the reaction course. rsc.org This demonstrates that the electronic properties of the fluoroalkyl group directly influence the stability of intermediates and transition states, thereby dictating the operative reaction mechanism. rsc.org Computational studies have attributed the bond-strengthening effects of α-trifluoromethyl groups exclusively to their inductive effects, which can influence the homolytic bond dissociation enthalpies of nearby C-H bonds. acs.orgcapes.gov.br

Solvent Effects and Environmental Interactions on Fluorinated Phenols from a Theoretical Perspective

Theoretical and computational studies have provided significant insights into the influence of solvents and environmental conditions on the behavior of fluorinated phenols. The presence of fluorine atoms can dramatically alter properties such as solubility, lipophilicity, reactivity, and acidity, largely through electronic and stereoelectronic effects that are modulated by the surrounding medium. acs.orgchim.it

Continuum solvation models, such as SM2, SM3, and GB/SA, have been effectively used to calculate the free energies of hydration for fluorinated phenols. acs.org These models demonstrate good agreement with available experimental data and are valuable for predicting how solvents affect the relative acidities of these compounds. acs.org Computational analysis of the charge distribution in both gas and aqueous phases reveals that while fluorine substitution perturbs the ring's charge density similarly in both phases, it also increases the hydrophobicity of the phenol and its corresponding phenoxide ion. acs.org

Molecular dynamics (MD) simulations offer a more explicit picture of solvent interactions. Studies on para-fluorophenol in water have shown that the fluorinated site (C-F) is largely hydrophobic. researchgate.netrsc.org This is a critical finding for pharmaceutical applications, as local hydration patterns can influence a molecule's interaction with proteins. researchgate.netrsc.org The hydrophobic nature of the C-F group is a key factor in how fluorinated compounds partition into membranes and interact with biological receptors or enzymes. nih.govfrontiersin.org The strength of stereoelectronic phenomena like the fluorine gauche effect, which influences molecular conformation, is also dependent on solvent polarity, tending to be more pronounced in polar solvents. chim.it

From an environmental perspective, computational studies are crucial for understanding the fate of fluorinated phenols. Trifluoromethylphenols (TFMPs), which are known environmental contaminants, undergo spontaneous defluorination in aqueous environments. rsc.org Density functional theory (DFT) calculations have shown that this process is driven by the deprotonation of the phenol's hydroxyl group, which is facilitated by the strong electron-withdrawing nature of the -CF3 substituent. rsc.org The subsequent cleavage of a C-F bond proceeds via a proposed E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.org This highlights the interplay between a compound's intrinsic electronic properties and its interaction with the aqueous environment, leading to degradation.

Theoretical investigations using time-dependent density functional theory (TDDFT) also explore how different solvents impact the stability of intramolecular hydrogen bonds and potential conformational changes. nih.gov For instance, studies on fluorinated Schiff bases derived from phenols showed that while apolar and some polar solvents had minimal interaction, others like DMSO could form intermolecular hydrogen bonds with the solute, affecting its electronic structure. nih.govfrontiersin.org

Table 1: Summary of Theoretical Findings on Solvent Effects

| Computational Method | Studied Compound/Analog | Key Finding | Reference |

|---|---|---|---|

| Continuum Solvation Models (SM2, SM3, GB/SA) | Monofluorophenols | Accurately predict solvent effects on relative acidities and free energies of hydration. acs.org | acs.org |

| MD & QM/MM Simulations | para-Fluorophenol | The C-F site is largely hydrophobic, influencing local hydration and protein interactions. researchgate.netrsc.org | researchgate.netrsc.org |

| Density Functional Theory (DFT) | Trifluoromethylphenols (TFMPs) | Deprotonation in water initiates spontaneous defluorination via an E1cb mechanism. rsc.org | rsc.org |

| Time-Dependent DFT (TDDFT) | Fluorinated Phenol Schiff Bases | Solvent polarity can disrupt intramolecular hydrogen bonds and induce conformational changes. nih.gov | nih.gov |

Advanced Computational Methodologies (e.g., Quantum Mechanics/Molecular Mechanics (QM/MM), Molecular Dynamics (MD) Simulations)

Advanced computational techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations are indispensable for studying the complex behavior of fluorinated phenols in realistic environments, such as in solution or within biological systems. mpg.de These methods allow for the investigation of systems that are too large for purely quantum mechanical calculations. mpg.deaip.org

Molecular Dynamics (MD) Simulations MD simulations are used to model the structural dynamics of fluorinated phenols and their interactions with the solvent. researchgate.net By using force fields—sets of parameters and equations describing the potential energy of the system—MD simulations can track the motions of atoms over time. For fluorinated compounds, specialized force field parameters are often required to accurately model the unique properties of the C-F bond. acs.org

For example, MD simulations of para-fluorophenol in water have been performed using both traditional point-charge force fields and more advanced machine learning-based parametrizations. researchgate.net These simulations revealed that standard point-charge models can be inadequate for describing hydration around fluorinated sites, whereas newer models more accurately capture the hydrophobic nature of the C-F group. researchgate.net MD simulations have also been employed to study the demulsification behavior of demulsifiers based on trifluoromethyl phenol at oil-water interfaces, providing insights that guide experimental research. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) QM/MM methods offer a hybrid approach where a chemically significant region of the system (e.g., the fluorinated phenol and its immediate interacting partners) is treated with high-accuracy quantum mechanics, while the rest of the system (e.g., the bulk solvent or protein) is treated with computationally less expensive molecular mechanics. mpg.deresearchgate.net This partitioning allows for the study of electronic phenomena like bond breaking/formation and charge transfer in a complex environment. mpg.de

QM/MM studies have been instrumental in elucidating reaction mechanisms. For instance, the hydroxylation of phenol and its halogenated derivatives by the enzyme phenol hydroxylase has been investigated using an AM1/CHARMM QM/MM method. researchgate.net These calculations supported a mechanism involving the deprotonation of the phenol followed by an electrophilic attack, and the calculated activation energies correlated well with experimental reaction rates. researchgate.net Similarly, QM/MM simulations of phenol-fluoride complexes in explicit water have shown that the solvent molecules screen the interaction between the fluoride ion and the phenol, reducing the influence compared to the gas phase. rsc.orgrsc.org These studies highlight the importance of including explicit solvent molecules in the QM region to capture the fluctuations in the local environment. rsc.orgrsc.org The accuracy of QM/MM calculations is critically dependent on the size of the QM region and the choice of the force field for the MM part. aip.org

Table 2: Applications of Advanced Computational Methods to Fluorinated Phenols and Analogs

| Methodology | System Studied | Purpose of Study | Key Insight | Reference |

|---|---|---|---|---|

| MD Simulations | para-Fluorophenol in water | Characterize hydration dynamics and spectroscopy. | Revealed hydrophobic character of the C-F group and limitations of point-charge force fields. researchgate.netrsc.org | researchgate.netrsc.org |

| MD Simulations | Trifluoromethyl phenol-based demulsifiers | Investigate demulsification at oil-water interfaces. | Provided a molecular-level understanding of the demulsifier's behavior to guide experiments. mdpi.com | mdpi.com |

| QM/MM | Phenol-fluoride complex in water | Analyze solvent effects on fluoride-phenol interactions. | Explicit water molecules screen the interaction and modulate the solute's geometry. rsc.orgrsc.org | rsc.orgrsc.org |

| QM/MM | Halogenated phenols in Phenol Hydroxylase | Elucidate the enzymatic hydroxylation mechanism. | Validated an electrophilic aromatic substitution mechanism and predicted catalytic activity. researchgate.net | researchgate.net |

Theoretical Studies on Acidity Modulation by Fluorination

The acidity (pKa) of phenols is a fundamental property that is significantly modulated by fluorination. Theoretical studies have been crucial in quantifying and explaining these effects, often showing excellent correlation with experimental data. The presence of electron-withdrawing fluorine atoms or fluorinated groups like trifluoromethyl (-CF3) generally increases the acidity of phenols by stabilizing the resulting phenoxide anion. rsc.orgchemrxiv.org

Computational studies combining quantum mechanical calculations with continuum solvation models have been used to investigate the effect of fluorine substitution on the gas-phase and aqueous-phase acidities of phenols. acs.org These studies analyze the charge distribution and find that fluorine substitution stabilizes the phenoxide ion, thereby increasing acidity. acs.orgchemrxiv.org The position of the fluorine atom is critical; for example, machine learning models and other computational analyses have shown that fluorination at the ortho position increases acidity more than fluorination at the para position. nih.gov

Quantitative structure-property relationship (QSPR) models have been developed to predict the pKa of substituted phenols based on calculated atomic charges. acs.org Various levels of theory (e.g., MP2, HF, B3LYP) and basis sets have been evaluated, with many models achieving high correlation coefficients (R² > 0.95) with experimental pKa values. acs.org Such models confirm the strong influence of substituent-induced electronic effects on acidity.

For more complex systems, direct calculation of pKa values can be challenging. However, linear correlations between the calculated Gibbs free energy difference (ΔGaq) of the acid-base reaction and experimental pKa values have proven highly predictive. researchgate.netnih.gov Studies using functionals like M06-2X with the PCM solvent model have produced mean absolute errors as low as 0.26–0.27 pKa units for a set of 27 phenols. researchgate.netnih.gov

The trifluoromethyl (-CF3) group, being a very strong electron-withdrawing group, has a profound impact on acidity. rsc.org The pKa values of trifluoromethylphenols are significantly lowered compared to phenol, which has important implications for their environmental behavior, as deprotonation is often the first step in their degradation pathways. rsc.org Experimental measurements on various fluorinated alcohols and phenols confirm their weak to moderate acidic character, with pKa values typically ranging from about 8 to 12, providing valuable benchmarks for theoretical predictions. nih.gov

Table 3: Theoretical and Experimental pKa Values for Phenol and Selected Fluorinated Analogs

| Compound | Predicted/Calculated pKa | Experimental pKa | Method/Comment | Reference |

|---|---|---|---|---|

| Phenol | N/A | ~10.0 | Reference compound. | researchgate.net |

| 2-Fluorophenol | 8.74 (Predicted) | ~8.81 | BCL-XpKa machine learning model. nih.gov | nih.gov |

| 4-Fluorophenol | 9.28 (Predicted) | ~9.95 | BCL-XpKa machine learning model. nih.gov | nih.gov |

| 2,6-Difluorophenol | 7.36 (Predicted) | ~7.86 | BCL-XpKa machine learning model. nih.gov | nih.gov |

| Polyfluorinated Phenol Analog | N/A | 7.96 | The most acidic among a tested series of fluorinated derivatives. nih.gov | nih.gov |

| 4-(Trifluoromethyl)phenol | Lowered significantly | N/A | -CF3 group is strongly electron-withdrawing, increasing acidity. rsc.org | rsc.org |

Reactivity and Derivatization Studies of 2,6 Bis Fluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions of Fluorinated Phenols

The phenolic hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, in 2,6-bis(fluoromethyl)phenol, the ortho positions are already substituted. Consequently, electrophilic substitution is expected to occur primarily at the para position (C4). The two fluoromethyl groups are electron-withdrawing, which deactivates the ring towards electrophilic attack. masterorganicchemistry.com Despite this deactivation, the activating effect of the hydroxyl group is generally dominant.

Research on related fluorinated phenols supports this regioselectivity. For instance, in electrophilic trifluoromethylthiolation of 2,6-disubstituted phenols, substitution occurs exclusively at the para position. rsc.org Similarly, nitration or sulfonation of phenols with electron-withdrawing groups, like the trifluoromethyl group, is predicted to occur at the less hindered para-position.

While direct studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the reviewed literature, the principles governing the reactivity of substituted phenols provide a strong indication of its behavior. For example, the bromination of 2,6-bis(trifluoromethyl)phenol (B1279352) with bromine in the presence of iron selectively occurs at the 4-position. lookchem.com

Table 1: Predicted and Observed Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent/Catalyst | Expected Product | Reference |

| Bromination | Br₂/Fe | 4-Bromo-2,6-bis(fluoromethyl)phenol | lookchem.com |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2,6-bis(fluoromethyl)phenol | |

| Sulfonation | H₂SO₄ | 4-Hydroxy-3,5-bis(fluoromethyl)benzenesulfonic acid | |

| Trifluoromethylthiolation | PhNHSCF₃/TfOH | 4-(Trifluoromethylthio)-2,6-bis(fluoromethyl)phenol | rsc.org |

Transformations Involving the Phenolic Hydroxyl Group (e.g., Oxidation, Etherification, Acylation)

The phenolic hydroxyl group is a key site for derivatization through reactions such as oxidation, etherification, and acylation. These transformations are fundamental in modifying the properties of the parent molecule.

Oxidation: Phenols can undergo oxidation to form quinone-type structures. For instance, the oxidation of some substituted phenols can lead to the formation of benzoquinones. beilstein-journals.org Oxidative coupling reactions of phenols are also a significant class of transformations, often catalyzed by metal complexes, leading to the formation of biphenolic compounds. researchgate.net

Etherification: The hydroxyl group can be readily converted to an ether. This is a common strategy for protecting the hydroxyl group or for introducing new functional moieties. mdpi.com For example, 2,6-bis(trifluoromethyl)phenol can be protected as its tetrahydropyranyl (THP) ether or as a tert-butyldimethylsilyl (TBDMS) ether. lookchem.com

Acylation/Esterification: Acylation of the phenolic hydroxyl group to form esters is a widely used transformation. mdpi.com For example, the reaction with an acid chloride, such as 5-hexynoyl chloride, in the presence of a suitable base, would yield the corresponding ester. lookchem.com While direct Friedel-Crafts acylation on the aromatic ring of 2,6-bis(trifluoromethyl)phenol was unsuccessful, acylation of the hydroxyl group remains a viable synthetic route. lookchem.com

Reactions at the Fluoromethyl Side Chains

The fluoromethyl groups are generally stable and less reactive than many other functional groups. However, under specific conditions, they can participate in or influence reactions. The strong carbon-fluorine bond makes direct transformation of the fluoromethyl group challenging.

Research on related compounds shows that benzylic C-H bonds can be sites for functionalization. However, the presence of fluorine atoms significantly alters the reactivity of the methyl group. The primary role of the fluoromethyl groups in the reactivity of this compound is their strong electron-withdrawing inductive effect, which influences the reactivity of the aromatic ring and the acidity of the phenolic proton.

Cross-Coupling Reactions and Other Functional Group Transformations

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and phenols and their derivatives are increasingly used as coupling partners. researchgate.netmdpi.com These reactions often involve the conversion of the phenolic hydroxyl group into a better leaving group, such as a triflate or tosylate, to facilitate oxidative addition to a metal catalyst, typically palladium or nickel. osti.gov

Recent advances have focused on the direct use of phenols in cross-coupling reactions, which is a more atom-economical approach. researchgate.netmdpi.com For instance, nickel-catalyzed cross-coupling reactions have been developed for the trifluoromethylation of phenol (B47542) derivatives via C-O bond activation. osti.gov A variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, can be employed to introduce diverse substituents onto the aromatic ring, often after converting the phenol to an aryl halide or triflate. sigmaaldrich.comuni-regensburg.de

In the synthesis of analogs of the anti-inflammatory drug tebufelone (B37834), 4-bromo-2,6-bis(trifluoromethyl)phenol, protected as its TBDMS ether, was converted into a Grignard reagent and subsequently used in a palladium-catalyzed cross-coupling reaction. lookchem.com

Table 2: Examples of Cross-Coupling Reactions with Phenol Derivatives

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl bromide | Biaryl | lookchem.com |

| Trifluoromethylation | Nickel-based | Aryl pivalate | Aryl-CF₃ | osti.gov |

| Buchwald-Hartwig | Palladium/ligand | Aryl halide | Aryl amine | sigmaaldrich.com |

Synthesis of Advanced Derivatives and Analogs for Specific Applications

The derivatization of this compound has been explored to synthesize molecules with specific biological or material properties. The introduction of the fluoromethyl groups is often intended to enhance metabolic stability or modify electronic properties.

A notable example is the synthesis of "metabolism-resistant" analogs of the anti-inflammatory drug tebufelone. lookchem.com In this work, 2,6-bis(trifluoromethyl)phenol was synthesized and used as a key intermediate. lookchem.com The tert-butyl groups of tebufelone were replaced with trifluoromethyl groups to block metabolic hydroxylation. lookchem.com The synthesis involved a multi-step sequence starting from the bromination of 2,6-bis(trifluoromethyl)phenol, followed by protection of the hydroxyl group, Grignard formation, and a palladium-catalyzed coupling with an appropriate acid chloride. lookchem.com

The versatility of the functional groups on this compound allows for its incorporation into a variety of more complex molecular architectures for applications in medicinal chemistry and materials science.

Applications in Advanced Materials and Chemical Technologies

Role as Building Blocks in Polymer Chemistry and Liquid Crystalline Polymers (LCPs)

2,6-Bis(fluoromethyl)phenol serves as a monomer, a fundamental building block, in the synthesis of polymers. bldpharm.com The incorporation of fluorinated groups can significantly alter the properties of the resulting polymers, often enhancing thermal stability, chemical resistance, and specific electronic characteristics.

In the realm of liquid crystalline polymers (LCPs), which are known for their exceptional mechanical strength and thermal properties, specialized phenols are crucial. While the direct use of this compound in commercially available LCPs is not extensively documented in the provided results, the analogous compound 3,5-bis(trifluoromethyl)phenol (B1329299) is a known solvent for characterizing LCPs, indicating the compatibility of fluorinated phenols with these polymer systems. kpi.ua The dissolution of LCPs for molecular characterization is a significant challenge, and solvents like 3,5-bis(trifluoromethyl)phenol have been investigated to facilitate this process. kpi.ua This suggests that fluorinated phenols, in general, play a role in the broader field of LCP research and development.

The synthesis of polymers often involves processes like oxidative coupling, where phenolic compounds are polymerized. acs.orgresearchgate.net The presence of fluoromethyl groups on the phenol (B47542) ring of this compound would influence the reactivity and the properties of the resulting polymer, potentially leading to materials with tailored characteristics.

Potential in Organic Electronics and Functional Materials Development

The distinct electronic nature of this compound makes it a candidate for research in organic electronics and the creation of functional materials. solubilityofthings.com The introduction of fluorine-containing substituents is a known strategy to modulate the properties of organic molecules, often leading to enhanced stability and desirable electronic behavior. rsc.org

Research in organic electronics is actively exploring fluorinated compounds for applications in devices like organic light-emitting diodes (OLEDs). For instance, iridium(III) complexes containing ligands derived from 2′,6′-bis(trifluoromethyl)-2,4′-bipyridine have shown promise as efficient emitters in OLEDs. rsc.org While this is not a direct application of this compound, it highlights the utility of the bis(trifluoromethyl)aryl structural motif in this field. The electron-withdrawing nature of the fluoromethyl groups can influence the energy levels of the molecules, which is a critical factor in the performance of organic electronic devices.

Furthermore, fluorinated molecules are being investigated for their use in conducting polymers. The synthesis of versatile fluorine-containing compounds is a key step in developing new fluorinated materials for this purpose. researchgate.net

Catalysis and Ligand Design for Metal Complexes

In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal complexes. Phenolic compounds can serve as ligands or as precursors to more complex ligand structures. The electronic properties of the substituents on the phenol ring play a significant role in tuning the characteristics of the resulting metal complex.

The use of fluorinated substituents in ligands for polymerization catalysts is an area of active research. For example, fluoro-substituted 2,6-bis(imino)pyridyl iron and cobalt complexes have been shown to be highly active catalysts for ethylene (B1197577) oligomerization. researchgate.net The electron-withdrawing fluorine atoms can impact the electron density at the metal center, thereby influencing the catalytic activity. researchgate.net

While direct applications of this compound as a ligand are not detailed in the provided search results, its structure suggests potential for use in creating new ligands. The phenolic hydroxyl group provides a coordination site, and the fluoromethyl groups can be used to electronically tune the ligand's properties. Binuclear complexes, which have garnered attention for their potential synergistic effects in catalysis, often utilize phenolic bridging ligands. bohrium.com

Environmental Research and Analytical Methodologies for Fluorinated Organic Contaminants

The increasing use of fluorinated organic compounds has led to their emergence as a class of environmental contaminants. nih.govasabe.org These compounds can be persistent and bioaccumulative, necessitating research into their environmental fate and the development of analytical methods for their detection. nih.govasabe.org

Fluorinated phenols, including those with trifluoromethyl groups, are among the fluorinated agrochemicals that are being studied for their environmental impact. asabe.org Research has focused on their removal from water by processes such as phytoremediation. asabe.org

Monitoring Transformation Products and Environmental Fate Studies

A key aspect of environmental research on fluorinated contaminants is understanding their degradation and the formation of transformation products, which may also be of environmental concern. core.ac.uk The environmental fate of a compound is influenced by its physical and chemical properties, such as its persistence in various environmental media (water, soil, air). canada.ca

Studies on the photodegradation of trifluoromethylated phenols have shown that the yield of transformation products can be dependent on factors like pH and the nature of other substituents on the phenol ring. scholaris.ca Analytical techniques such as gas chromatography coupled with mass spectrometry are employed to identify these degradation products. asm.org Monitoring for the release of fluoride (B91410) ions is a common method to track the biodegradation of organofluorine compounds. asm.org

Precursors for Radiolabeling and Imaging Agents (e.g., 18F-Positron Emission Tomography (PET))

Phenols are important precursors in the synthesis of radiolabeled molecules for positron emission tomography (PET), a powerful in vivo imaging technique. utupub.fifrontiersin.org The short-lived positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is the most commonly used radionuclide for PET imaging. frontiersin.orgacs.org

The development of new methods for ¹⁸F-labeling is a significant area of research in radiochemistry. acs.orgresearchgate.net Phenols can be challenging to label directly with nucleophilic ¹⁸F due to the low reactivity of the aromatic ring. utupub.firesearchgate.net However, methods such as ruthenium-mediated deoxyfluorination have been developed to overcome this challenge, enabling the synthesis of ¹⁸F-aryl fluorides from stable and accessible phenol precursors. utupub.firesearchgate.net These advancements are crucial for labeling sensitive substrates like peptides for PET imaging. researchgate.net

Another strategy involves the use of ¹⁸F-labeled building blocks, such as 2-[¹⁸F]fluoroethyl tosylate, which can then be reacted with phenolic compounds to introduce the ¹⁸F label. researchgate.net This approach offers a versatile way to synthesize a wide range of ¹⁸F-labeled radiotracers. researchgate.net The synthesis of metabolism-resistant analogs of certain compounds has also been achieved through the elaboration of 2,6-bis(trifluoromethyl)phenol (B1279352). acs.org

Future Directions and Emerging Research Avenues for 2,6 Bis Fluoromethyl Phenol Research

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 2,6-Bis(fluoromethyl)phenol involves methods that may utilize harsh reagents and conditions. lookchem.com A known pathway involves the use of a "(trifluoromethyl)copper" reagent, which is prepared from dibromodifluoromethane (B1204443) and cadmium, followed by transmetalation with cuprous bromide. lookchem.com Future research is pivoting towards more sustainable and efficient synthetic strategies.

Key areas for development include:

Continuous Flow Chemistry : Industrial production could be significantly enhanced by adopting continuous flow reactors. This technology allows for superior control over reaction parameters like temperature and pressure, often leading to higher yields, increased purity, and enhanced safety compared to batch processes.

Electrochemical Methods : Electrosynthesis represents a green alternative for fluorination and trifluoromethylation reactions. chemrevlett.com These methods can reduce the reliance on hazardous chemical oxidants and reagents, often operating under milder conditions. chemrevlett.com

Catalytic Approaches : There is a significant opportunity to develop new catalytic systems that can construct the 2,6-bis(trifluoromethyl)phenol (B1279352) scaffold more efficiently. This includes exploring catalysts that can perform direct C-H functionalization on a phenol (B47542) ring, thereby reducing the number of synthetic steps. rsc.org

Greener Reagents : A major focus is the replacement of environmentally problematic reagents. For instance, research into non-ozone-depleting difluorocarbene reagents is a step towards more sustainable fluorination processes. rsc.org

A comparative look at general methods for fluoroaromatic synthesis highlights the drive towards sustainability. societechimiquedefrance.fr

Table 1: Evaluation of General Fluoroaromatic Manufacturing Methods

| Method | Reagent/Feedstock Concerns | By-products | Energy Input | Capital Cost |

|---|---|---|---|---|

| Halex (Nucleophilic Substitution) | Moderate (Solvent) | Salt | Medium | Moderate |

| Balz-Schiemann | High (Unstable intermediate) | Salt, Lost Solvent | High | Moderate-High |

| Direct Fluorination | High (F₂ gas) | Acid (neutralized to salt) | High (Cooling) | High (F₂ resistant reactor) |

| Oxidative Fluorination | High (if Cu is not catalytic) | Acid (neutralized to salt) | Medium | Moderate-High |

This table, adapted from general sustainability assessments of organofluorine chemistry, illustrates the factors driving the search for novel synthetic routes for compounds like this compound. societechimiquedefrance.fr

Exploration of New Reactivity Modes and Catalytic Applications

The distinct steric hindrance and strong electron-withdrawing nature of the two trifluoromethyl groups on this compound suggest that it could exhibit unique reactivity and find use in novel applications. Research has already demonstrated its utility as a building block for creating more complex, metabolism-resistant molecules. lookchem.comacs.org

Future research will likely focus on:

C-H Functionalization : The direct functionalization of the phenol's aromatic C-H bonds is a powerful strategy for increasing molecular complexity in an atom-economical way. rsc.org Developing methods to selectively functionalize the C4 position of this compound could open pathways to a wide array of new derivatives with potential applications in materials science and pharmaceuticals.

Catalyst and Ligand Development : The unique steric and electronic properties of this compound make it an interesting candidate as a ligand for transition metal catalysis or as an organocatalyst itself. Its structure is analogous to other sterically hindered phenols, such as 2,6-di-tert-butylphenol, which are known to improve certain chemical reactions. mdpi.com

Scaffold for Bioactive Compounds : The trifluoromethyl group is known to enhance properties like lipophilicity and metabolic stability in drug candidates. Therefore, this compound is an attractive starting point for the synthesis of new pharmaceuticals and agrochemicals.

Advanced In Situ Spectroscopic Characterization Techniques

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and discovering new reactivity. For fluorine-containing molecules, specialized spectroscopic techniques are indispensable.

¹⁹F NMR Spectroscopy : This technique is a cornerstone for studying fluorine-containing compounds, providing invaluable data on their structure, dynamics, and reactivity. chemrxiv.org The use of in situ ¹⁹F NMR spectroscopy is particularly powerful, as it allows researchers to monitor reactions in real-time. This has been successfully used to study the kinetics of cyclomanganation reactions of fluorinated aromatics and to track the transformation of other trifluoromethylphenols. whiterose.ac.ukrsc.org Future work on this compound will heavily rely on this method to elucidate reaction intermediates and mechanisms.

High-Resolution Mass Spectrometry (HRMS) : Techniques like UHPLC-Orbitrap-HRMS are crucial for identifying transient intermediates and final products in complex reaction mixtures. This method was used to spot a benzoyl fluoride (B91410) intermediate during the hydrolysis of 4-trifluoromethylphenol, providing key mechanistic insights. rsc.org

Combined Spectroscopic and Computational Approaches : The combination of experimental data from techniques like NMR with computational modeling (e.g., Density Functional Theory) provides a powerful synergistic approach. DFT can be used to predict NMR chemical shifts, helping to confirm the identity of observed species and to rationalize reaction pathways. chemrxiv.orgrsc.org

Integration of Machine Learning and Artificial Intelligence for Design and Discovery

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by accelerating the discovery and optimization of molecules and materials.

Emerging applications in the context of this compound include:

Property Prediction : ML models can be trained to accurately predict the physicochemical properties of fluorinated compounds, such as lipophilicity (LogP) and acidity (pKa), which are critical for drug design. chemrxiv.org This allows for the rapid virtual screening of derivatives of this compound before committing to their synthesis.

Accelerating Spectroscopic Analysis : Researchers have developed ML models that can predict DFT-calculated ¹⁹F NMR chemical shifts with high accuracy but at a fraction of the computational cost. chemrxiv.org This can dramatically speed up the process of structure verification and mechanistic investigation.

Discovery of New Materials and Molecules : AI can be used to screen vast chemical spaces for molecules with desired properties. For instance, ML has been used to discover novel fluoroether-based electrolytes for batteries. wiley.com A similar approach could be applied to find new applications for derivatives of this compound in areas like materials science.

Predicting Reactivity and Bioactivity : Deep learning models like F-CPI have been developed to predict how fluorine substitution impacts a molecule's bioactivity. nih.gov Such tools could guide the modification of the this compound scaffold to design potent and selective therapeutic agents.

Table 2: Applications of Machine Learning in Fluorinated Compound Research

| Application Area | Machine Learning Task | Impact on Research | Reference |

|---|---|---|---|

| Drug Discovery | Prediction of LogP and pKa | Accelerates early-stage candidate selection. | chemrxiv.org |

| Drug Discovery | Prediction of bioactivity changes upon F-substitution | Guides structural optimization for improved potency. | nih.gov |

| Materials Science | High-throughput screening of electrolytes | Enables mass discovery of new functional materials. | wiley.com |

| Mechanistic Studies | Prediction of ¹⁹F NMR chemical shifts | Reduces computational time for spectral analysis. | chemrxiv.org |

| Environmental Science | Prediction of C-F bond dissociation energies | Assists in developing strategies for PFAS degradation. | acs.org |

Comprehensive Understanding of Long-Term Environmental Fates and Transformations

The high stability of the carbon-fluorine bond means that many organofluorine compounds are persistent in the environment. numberanalytics.comwikipedia.org A critical area of future research is to thoroughly understand the environmental fate of this compound to ensure its use is sustainable.

Key research questions to be addressed:

Degradation Pathways : What are the primary mechanisms by which this compound might degrade in the environment? Potential pathways include photolysis (degradation by light), hydrolysis (reaction with water), and microbial degradation. numberanalytics.com

Transformation Products : The transformation of trifluoromethylphenols can lead to other fluorinated compounds, such as trifluoroacetic acid (TFA), which is itself a persistent environmental pollutant. rsc.orgscholaris.ca It is crucial to identify the full range of potential degradation products and assess their environmental impact.

Persistence and Bioaccumulation : Studies are needed to determine the persistence of this compound in soil and water. numberanalytics.com Lightly fluorinated molecules are generally expected to break down more readily than highly or perfluorinated chemicals, but this must be experimentally verified for each specific compound. societechimiquedefrance.fr The potential for bioaccumulation in organisms also requires investigation. wikipedia.org

Mechanistic Insights : Detailed studies, like those performed on other trifluoromethylphenols, are needed to understand the chemical mechanisms of defluorination under environmentally relevant aqueous conditions. rsc.org This knowledge is vital for predicting environmental behavior and developing potential remediation strategies if needed.

Q & A

Basic Research Questions

Q. What experimental methods are critical for characterizing the acid-base behavior of 2,6-Bis(fluoromethyl)phenol derivatives in aqueous solutions?

- Methodology : Combine UV-Vis spectrophotometric titrations and pH-dependent fluorescence spectroscopy to monitor protonation/deprotonation events. For example, track shifts in absorption bands (e.g., 342 nm for enol forms vs. 405 nm for keto forms) and emission maxima (e.g., 476 nm vs. 507 nm) as pH varies .

- Key Data : Use isosbestic points (e.g., 367 nm) to validate equilibria between protonated and deprotonated species. Fluorescence quantum yields (Φ) and Stokes shifts (e.g., 3683 cm⁻¹) quantify photophysical efficiency .

Q. How can synthetic protocols for this compound-based macrocycles be optimized to enhance fluorophore stability?

- Methodology : Employ Richman–Atkins annulation for macrocycle formation, followed by selective deprotection (e.g., HBr/acetic acid treatment) to remove sulfonyl groups. Use recrystallization (ethanol/perchloric acid) to purify products as stable salts .

- Key Considerations : Monitor intermediates via ¹H-NMR (e.g., δ = 2.80 ppm for aliphatic protons) and confirm fluorophore integrity through DFT-validated absorption spectra .

Advanced Research Questions

Q. How does the excited-state intramolecular proton transfer (ESIPT) mechanism in this compound derivatives influence fluorescence under varying pH conditions?

- Methodology : Perform time-resolved fluorescence spectroscopy to resolve dual emission bands (e.g., 380 nm and 507 nm) linked to enol (E*) and keto (K*) tautomers. Validate ESIPT dynamics via DFT calculations comparing ground- vs. excited-state stability (e.g., ΔE between enol and keto forms) .

- Data Contradiction Analysis : If conflicting Stokes shifts arise, reconcile results by deconvoluting spectra (e.g., pH 9 emission at 507 nm vs. 476 nm) and correlating with protonation states (HL⁺ vs. H⁻¹L⁻) .

Q. What strategies resolve discrepancies in metal-ion binding studies involving this compound chemosensors?